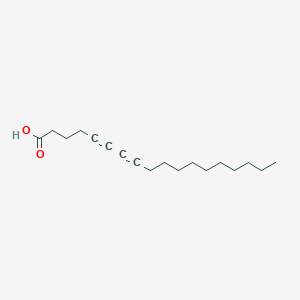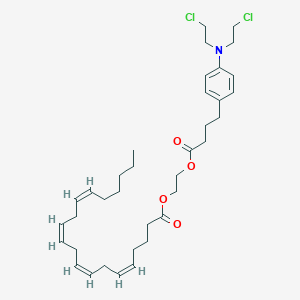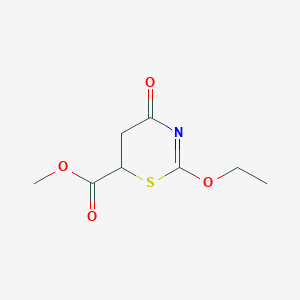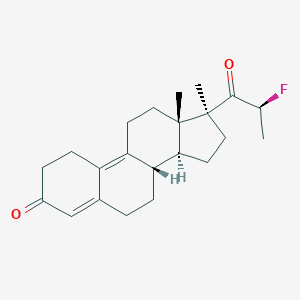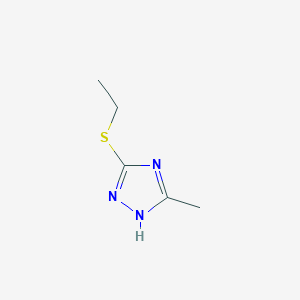
3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. The compound is known for its diverse range of applications in scientific research, including drug discovery and development.
Mechanism of Action
The mechanism of action of 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole is not yet fully understood. However, studies have suggested that the compound may exert its antimicrobial activity by inhibiting the biosynthesis of bacterial cell walls and interfering with the synthesis of bacterial DNA. The anti-inflammatory and antioxidant properties of the compound may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole has a range of biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, the compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal infections. Additionally, the compound's anti-inflammatory and antioxidant properties make it a promising candidate for the development of new therapies for inflammatory disorders. However, one limitation of using 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole. One potential direction is the development of new antimicrobial agents based on the structure of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of inflammatory disorders. Finally, the development of new methods for synthesizing the compound may lead to more efficient and cost-effective production.
Synthesis Methods
The synthesis of 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole can be achieved through various methods, including the reaction of 3-amino-1-propanethiol with 4-methyl-3-nitro-1H-1,2,4-triazole, followed by reduction of the nitro group using hydrogen gas and a palladium catalyst. Other methods include the reaction of 3-amino-1-propanethiol with 4-methyl-3-formyl-1H-1,2,4-triazole, followed by reduction using sodium borohydride.
Scientific Research Applications
3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant antimicrobial activity against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. Additionally, the compound has been shown to possess potent anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory disorders.
properties
CAS RN |
126909-98-6 |
|---|---|
Product Name |
3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole |
Molecular Formula |
C5H9N3S |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C5H9N3S/c1-3-9-5-6-4(2)7-8-5/h3H2,1-2H3,(H,6,7,8) |
InChI Key |
KBWBZSZFCJSYQT-UHFFFAOYSA-N |
SMILES |
CCSC1=NNC(=N1)C |
Canonical SMILES |
CCSC1=NNC(=N1)C |
synonyms |
1H-1,2,4-Triazole,3-(ethylthio)-5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




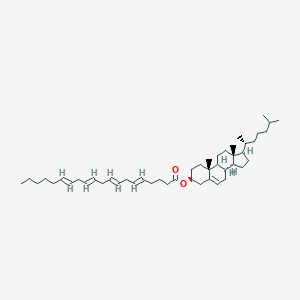

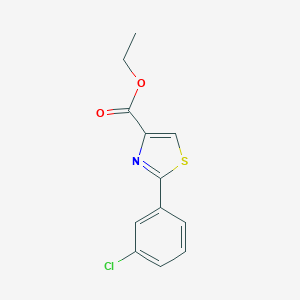
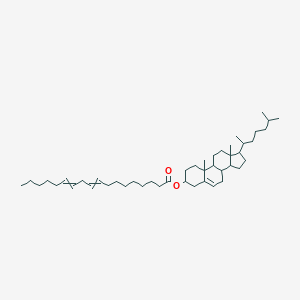
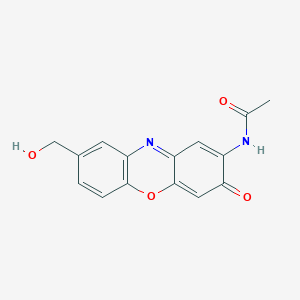
![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)

